Product packaging for 5H-[1,2,4]Triazolo[3,4-A]isoindole(Cat. No.:CAS No. 61928-56-1)

5H-[1,2,4]Triazolo[3,4-A]isoindole

Cat. No.: B14539075
CAS No.: 61928-56-1
M. Wt: 157.17 g/mol
InChI Key: WHUXSYJZVMOZIA-UHFFFAOYSA-N
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Description

5H-[1,2,4]Triazolo[3,4-A]isoindole is a fused, nitrogen-rich heterobicyclic compound that presents a promising scaffold for advanced research and development. This structure belongs to a class of fused isoindoles containing a nodal nitrogen atom, which are not yet systematically explored despite their significant potential in heterocyclic chemistry as synthetic intermediates . The compound serves as a key precursor for synthesizing novel derivatives, such as meso-substituted cyanine dyes, which are valuable for their unique optical properties . The exploration of related triazoloisoindole and indole-fused heterocycles in scientific literature suggests broad potential applications for this core structure. These include serving as a building block in the development of new dyes, functional materials with specific electronic characteristics, and as a pharmacophore in the discovery of bioactive agents . Researchers can leverage this compound to introduce various alkyl, aryl, and heteroaryl substituents, thereby tuning its properties for specific applications in material science or as a conjugate for biological probes . This product is intended for research purposes by qualified professionals. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3 B14539075 5H-[1,2,4]Triazolo[3,4-A]isoindole CAS No. 61928-56-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61928-56-1

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

5H-[1,2,4]triazolo[3,4-a]isoindole

InChI

InChI=1S/C9H7N3/c1-2-4-8-7(3-1)5-12-6-10-11-9(8)12/h1-4,6H,5H2

InChI Key

WHUXSYJZVMOZIA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=NN=CN31

Origin of Product

United States

Advanced Synthetic Strategies for 5h 1 2 3 Triazolo 3,4 a Isoindole and Its Analogues

Classical and Established Synthetic Methodologies

Traditional synthetic routes to 5H- rsc.orgrsc.orgnih.govtriazolo[3,4-a]isoindole and related structures have laid the groundwork for the field, often relying on well-established organic reactions. These methods, while sometimes requiring multiple steps, are robust and have been instrumental in providing access to a variety of derivatives.

Intramolecular Annulation Reactions (e.g., involving triazolium ylides)

Intramolecular annulation reactions are a powerful strategy for constructing fused ring systems. While specific examples for the direct synthesis of 5H- rsc.orgrsc.orgnih.govtriazolo[3,4-a]isoindole via triazolium ylides are not extensively documented in readily available literature, the principle of using ylide chemistry for ring formation is a cornerstone of heterocyclic synthesis. This approach would conceptually involve the generation of a triazolium ylide from a suitably substituted triazole precursor, which then undergoes an intramolecular cyclization onto a tethered electrophilic group, such as an ester or a nitrile, attached to an isoindole or a precursor thereof. The stability of the isoindole moiety, a 10π-heteroaromatic system, is a critical factor in the success of such synthetic routes. rsc.org

Condensation and Cyclization Approaches from Precursor Molecules

A common and effective method for the synthesis of fused heterocyclic systems involves the condensation of two or more precursor molecules followed by a cyclization step. For the synthesis of related rsc.orgrsc.orgnih.govtriazolo[4,3-a]pyridines, a facile approach has been developed involving the condensation of aryl hydrazines with aldehydes, followed by an iodine-mediated oxidative cyclization. nih.gov This transition-metal-free process is applicable to a wide range of aldehydes and can be performed on a gram scale. nih.gov A similar strategy can be envisioned for 5H- rsc.orgrsc.orgnih.govtriazolo[3,4-a]isoindole, likely starting from a hydrazine-substituted isoindole or a related precursor which is then reacted with a suitable one-carbon component to form the triazole ring. For instance, the synthesis of rsc.orgrsc.orgnih.govtriazolo[1,5-a]pyrimidine derivatives has been achieved by reacting 1H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in acetic acid. nih.gov

Multi-Step Synthetic Routes to the Fused Heterocyclic Core

The construction of complex heterocyclic systems like 5H- rsc.orgrsc.orgnih.govtriazolo[3,4-a]isoindole often necessitates multi-step synthetic sequences. youtube.comyoutube.com These routes allow for the careful and controlled introduction of various functional groups and the precise assembly of the fused ring system. A general strategy might involve the initial synthesis of a substituted isoindole, followed by the construction of the triazole ring. For example, the synthesis of spiroindolenines has been achieved through a one-pot multistep process involving the oxidation of N-aryltetrahydroisoquinolines to generate an iminium ion, which then undergoes a three-component Ugi-type reaction, followed by another oxidation and final cyclization. nih.gov While not directly yielding the target compound, this demonstrates the power of multi-step, one-pot procedures in building complex indole-based scaffolds. nih.gov

Modern and Sustainable Synthetic Innovations

Contemporary synthetic chemistry is increasingly focused on the development of more efficient, sustainable, and atom-economical methods. This includes the use of metal catalysis and organocatalysis to achieve transformations that are difficult or impossible using classical methods.

Metal-Catalyzed Reaction Pathways (e.g., Cu(I)-catalyzed cycloaddition for related scaffolds)

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has become a powerful tool for the synthesis of 1,2,3-triazoles. nih.govfrontiersin.org This reaction is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups. nih.govfrontiersin.org While the target molecule contains a 1,2,4-triazole (B32235) ring, the principles of metal-catalyzed ring formation are highly relevant. For instance, copper-catalyzed syntheses of the indole (B1671886) backbone have been developed from o-alkynylhaloarenes through an amination and subsequent cyclization reaction. nih.gov The use of a copper(I) catalyst, often in combination with a ligand, facilitates the key bond-forming steps. nih.govacs.org The development of heterogeneous copper catalysts, such as copper on carbon, further enhances the sustainability of these processes by allowing for catalyst recovery and reuse. frontiersin.org A study on the synthesis of triazolo[1,2-a]indazole-triones utilized a GO/SiO2/Co(II) heterogeneous catalyst under solvent-free conditions, highlighting the move towards more environmentally friendly catalytic systems. nih.gov

Table 1: Examples of Metal-Catalyzed Reactions in Heterocycle Synthesis

Catalyst SystemReaction TypeProduct TypeReference
CuI-TTTACycloaddition5-iodo-1,2,3-triazoles nih.gov
CuI on Carbon[3+2] Cycloaddition1,4-disubstituted-1,2,3-triazoles frontiersin.org
GO/SiO2/Co(II)Three-component reactionTriazolo[1,2-a]indazole-triones nih.gov
Palladium/CuIAmination/CyclizationIndoles nih.gov

Metal-Free Catalysis and Organocatalysis in Triazole Synthesis

The development of metal-free and organocatalytic methods for triazole synthesis aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals. rsc.orgbenthamscience.com Various organocatalysts have been employed for the synthesis of triazole and related heterocyclic derivatives. For example, glutamic acid has been used as a biodegradable and environmentally friendly organocatalyst for the synthesis of 5-aryl-1,2,4-triazolidine-3-thione and 1,2,4-triazospiro-3-thione derivatives via a one-pot multi-component reaction under microwave irradiation. researchgate.netbenthamscience.com Furthermore, catalyst-free methods are also gaining traction. A simple, metal-free method for the synthesis of 1,2,3-triazole-N-oxide derivatives has been developed using tert-butyl nitrite as a nitric oxide source in environmentally friendly solvents. nih.gov An unprecedented metal-free approach has also been developed for the direct and selective preparation of 1,5-disubstituted 1,2,3-triazoles from primary amines, enolizable ketones, and 4-nitrophenyl azide. rsc.org These methods offer advantages in terms of reduced environmental impact and simplified product purification. rsc.orgnih.gov

Table 2: Examples of Metal-Free and Organocatalytic Triazole Synthesis

Catalyst/ConditionsReactantsProduct TypeReference
Glutamic Acid (Microwave)Aldehydes, isatin, thiosemicarbazide5-aryl-1,2,4-triazolidine-3-thiones researchgate.netbenthamscience.com
tert-Butyl NitritePhenylhydrazine hydrochloride, 3-aminocrotononitrile5-cyano-4-methyl-2-phenyl-2H-1,2,3-triazole 1-oxide nih.gov
None (Organocascade)Primary amines, enolizable ketones, 4-nitrophenyl azide1,5-disubstituted 1,2,3-triazoles rsc.org
Polyphosphoric Acid2-hydrazinylquinolines, nitroalkanes1,2,4-triazolo[4,3-a]quinolines rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a transformative technique in medicinal and synthetic chemistry, offering significant advantages over conventional heating methods. This approach utilizes microwave irradiation to heat reactants directly and efficiently, leading to a dramatic reduction in reaction times, increased product yields, and often, enhanced purity of the final compounds. The synthesis of nitrogen-containing heterocycles, including triazole derivatives, has particularly benefited from this technology. nih.gov

Compared to traditional methods that can require several hours or even days, microwave-assisted protocols can often be completed in minutes or seconds. nih.gov For example, in the synthesis of certain 1,2,4-triazole derivatives, switching from conventional heating to microwave irradiation reduced the reaction time from 27 hours to just 30 minutes, with an impressive yield of 96%. nih.gov Similarly, a one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles was completed in one minute with an 85% yield under microwave conditions, a stark contrast to the 4+ hours required by conventional heating. nih.gov

The application of microwave assistance is particularly valuable for the synthesis of key precursors and the final fused heterocyclic systems. A green and straightforward synthesis of 5-substituted 3-amino-1,2,4-triazoles, important building blocks, was developed using controlled microwave conditions, which is also suitable for volatile starting materials. mdpi.com For the synthesis of related fused heterocyclic systems like 3-(2-methyl-1H-indol-3-yl)-6-aryl- nih.govscilit.comnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazoles, microwave irradiation has been successfully employed to facilitate the cyclization steps. scilit.comnih.govresearchgate.net These protocols highlight the efficiency, speed, and higher yields achievable with microwave technology, making it a powerful tool for the rapid generation of libraries of complex molecules like 5H- nih.govscilit.comnih.govTriazolo[3,4-a]isoindole and its analogues.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Triazole Derivatives

Compound Type Conventional Method (Time) Microwave Method (Time) Yield (Microwave) Reference
Piperazine-azole-fluoroquinolone based 1,2,4-triazoles 27 hours 30 minutes 96% nih.gov
1,3,5-Trisubstituted-1,2,4-triazoles > 4 hours 1 minute 85% nih.gov
6-Aryl-3-substituted 5H-1,2,4-triazolo[4,3-b] nih.govscilit.comnih.govtriazoles 6 - 12 hours 5 - 10 minutes 55-77% nih.gov

One-Pot and Multicomponent Reaction Sequences

One-pot and multicomponent reactions (MCRs) represent highly efficient and atom-economical strategies for the synthesis of complex molecular architectures from simple precursors in a single operation. erciyes.edu.tr These approaches avoid the lengthy separation and purification of intermediate products, thereby saving time, solvents, and resources, which aligns with the principles of green chemistry. erciyes.edu.trrug.nl MCRs are particularly powerful in drug discovery and development for rapidly creating diverse libraries of compounds.

The synthesis of fused heterocyclic systems, such as those related to the 5H- nih.govscilit.comnih.govtriazolo[3,4-a]isoindole core, has greatly benefited from MCR strategies. For instance, a pseudo-four-component reaction has been developed for the efficient synthesis of nih.govscilit.comnih.govtriazolo[3,4-b]thiadiazine derivatives. nih.gov This reaction involves the condensation of 4-amino-3-mercapto-1,2,4-triazole, various aromatic aldehydes, and phenacyl bromides in the presence of a base, all in a single pot, to afford the complex fused products in excellent yields. nih.gov Similarly, novel triazolo-thiadiazinyl coumarin derivatives have been synthesized via a facile, solvent-free, one-pot tandem multicomponent reaction. researchgate.net

Other examples demonstrate the broad applicability of these methods. A one-pot, three-component synthesis of gramine analogues was achieved by reacting an indole or N-methylindole with an aromatic aldehyde and a heteroaryl amine under solvent- and catalyst-free conditions. erciyes.edu.tr Furthermore, copper-catalyzed multicomponent reactions of 2-methylindole, aromatic aldehydes, and various dienophiles have been used to efficiently produce diverse and complex spirotetrahydrocarbazoles. nih.gov These methodologies, which allow for the assembly of multiple fragments in a single step, are highly valuable for the construction of the 5H- nih.govscilit.comnih.govtriazolo[3,4-a]isoindole scaffold and its analogues. mdpi.comresearchgate.net

Table 2: Examples of Multicomponent Reactions in Heterocyclic Synthesis

Reaction Name/Type Components Product Key Features Reference
Pseudo Four-Component Condensation 4-Amino-3-mercapto-1,2,4-triazole, Aromatic Aldehydes, Phenacyl Bromides nih.govscilit.comnih.govTriazolo[3,4-b]thiadiazine derivatives Efficient, excellent yields, operational simplicity nih.gov
Three-Component Gramine Synthesis Indole/N-methylindole, Aromatic Aldehyde, Heteroaryl Amines Indol-3-yl- and N-methylindol-3-yl-1-aminopyrimidin-2-ones/thiones One-pot, solvent- and catalyst-free erciyes.edu.tr
Copper-Catalyzed MCR 2-Methylindole, Aromatic Aldehydes, Cyclic Dienophiles Spirotetrahydrocarbazoles High diastereoselectivity, good yields nih.gov

Regioselectivity and Stereoselectivity in the Formation of 5H-nih.govscilit.comnih.govTriazolo[3,4-a]isoindole Systems

The synthesis of fused heterocyclic systems like 5H- nih.govscilit.comnih.govtriazolo[3,4-a]isoindole often involves cyclization steps where the formation of multiple isomers is possible. Therefore, controlling the regioselectivity (the specific orientation of the ring fusion) and stereoselectivity (the specific 3D arrangement of atoms) is of paramount importance for obtaining the desired product.

A significant challenge and opportunity in the synthesis of the triazolo-isoindole system is the potential for forming different regioisomers. Research has shown the dual synthesis of both 1H- nih.govscilit.comnih.govtriazolo[3,4-a]isoindoles and the isomeric 1H- nih.govscilit.comnih.govtriazolo[5,1-a]isoindoles. researchgate.net The regiochemical outcome was found to be dependent on the specific structure of the precursor, in this case, substituted 1,2,4-triazol-4-ium methylides, which undergo intramolecular annulation to yield the respective fused systems. researchgate.net This highlights that careful selection of precursors can direct the cyclization to the desired isomer.

The principle of electronic control has also been shown to govern regioselectivity in related systems. For example, the reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides yielded the angular nih.govscilit.comnih.govtriazolo[4,3-a]quinazolin-5-ones regioselectively over the alternative linear isomers. nih.gov This outcome was attributed to the electronic properties of the starting pyrimidinone. Similarly, a visible-light-mediated protocol for synthesizing thiazolo[3,2-b] nih.govscilit.comnih.govtriazoles also proceeded with high regioselectivity, with the final structure being unambiguously confirmed by advanced spectroscopic methods like 2D-NMR and X-ray crystallography. rsc.org

Stereoselectivity becomes crucial when chiral centers are present in the molecule. In a notable example, a highly enantioselective synthesis of nih.govscilit.comnih.govtriazino[5,4-a]isoquinoline derivatives was achieved through an asymmetric (3+3) cycloaddition reaction. nih.gov Using a bifunctional catalyst, researchers were able to obtain the chiral products in excellent yields and with up to 99% enantiomeric excess (ee), demonstrating that high levels of stereochemical control are attainable in the synthesis of complex fused heterocycles related to the triazolo[3,4-a]isoindole core. nih.gov

Functionalization and Derivatization Strategies for the Triazolo[3,4-a]isoindole Core

Once the core heterocyclic scaffold of 5H- nih.govscilit.comnih.govtriazolo[3,4-a]isoindole is synthesized, functionalization and derivatization are key strategies to create a diverse range of analogues. These modifications are essential for modulating the physicochemical properties of the molecule.

Strategies for derivatization can target different parts of the triazolo[3,4-a]isoindole core. The indole moiety, which forms part of the isoindole system, is a common site for functionalization. For example, the C-3 position of indoles can be selectively amino-methylated by reaction with 1,3,5-triazinanes. nih.gov Interestingly, the course of this reaction can be altered by the presence of a Lewis acid, which mediates a Hofmann-Martius-type rearrangement to yield a different product, showcasing how reaction conditions can be tuned to achieve different derivatives from the same precursors. nih.gov

The triazole ring also presents opportunities for functionalization. In related fused triazole systems, such as nih.govscilit.comnih.govtriazolo[1,5-b] nih.govscilit.comnih.govresearchgate.nettetrazines, the C(3) position has been shown to be reactive towards nucleophiles. nih.gov This allows for the introduction of various substituents by reacting the core structure with aliphatic alcohols and amines, providing a straightforward method for derivatization. nih.gov

Reactivity and Mechanistic Investigations of 5h 1 2 3 Triazolo 3,4 a Isoindole Systems

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of complex cyclic molecules. In the context of isoindole-containing systems, both Diels-Alder and 1,3-dipolar cycloadditions are of significant interest for generating novel polycyclic frameworks.

Diels-Alder Reactions: The isoindole nucleus, particularly when appropriately substituted, can act as a diene in Diels-Alder reactions. For instance, the reaction of pyrrolo[2,1-a]isoindoles with dienophiles like maleimides proceeds via a highly endo-selective Diels-Alder cycloaddition to form octahydropyrrolo[3,4-e]indoles. beilstein-journals.org Theoretical studies have indicated that non-covalent interactions play a crucial role in directing this endo stereocontrol. beilstein-journals.org While direct examples involving the parent 5H- nih.govwikipedia.orgyoutube.comTriazolo[3,4-a]isoindole are less common in the literature, the reactivity of analogous isoindole-fused systems suggests its potential to participate in [4+2] cycloadditions. The reaction of 2,5-dimethylfuran with an N-arylmaleimide yields an exo Diels-Alder adduct under thermal conditions. nih.gov This adduct can then undergo acid-catalyzed rearrangement to form a phthalimide derivative. nih.gov The choice of reaction conditions, such as temperature, can influence the stereochemical outcome of these reactions, with lower temperatures sometimes favoring the endo product. nih.gov

1,3-Dipolar Cycloadditions: This class of reactions is a cornerstone for the synthesis of five-membered heterocyclic rings and is particularly relevant to the triazole portion of the fused system. wikipedia.orgnumberanalytics.com The reaction involves a 1,3-dipole and a dipolarophile. wikipedia.org A key example is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole ring, a reaction often catalyzed by copper(I) in what is known as "click chemistry". youtube.comrajpub.com

In the synthesis of related triazolo-isoquinoline derivatives, a 1,3-dipolar [3+2] cycloaddition of an azomethine imine with a dipolarophile like ethyl cyanoformate is a key step. sci-hub.se This reaction proceeds regioselectively to afford the 1,2,4-triazoloisoquinoline system. sci-hub.se Similarly, novel isoxazole and 1,2,3-triazole-substituted dihydroisoindolin-1-ones have been synthesized via regioselective [3+2] cycloaddition between a propargylic alkyne and arylnitrile oxides or azides, using silver or copper catalysts. nih.gov

Table 1: Examples of Cycloaddition Reactions in Related Fused Systems

Diene/1,3-DipoleDienophile/DipolarophileCatalyst/ConditionsProduct TypeRef
Pyrrolo[2,1-a]isoindoleMaleimideThermalendo-Diels-Alder adduct beilstein-journals.org
2,5-DimethylfuranN-ArylmaleimideToluene, 80 °Cexo-Diels-Alder adduct nih.gov
Azomethine imineEthyl cyanoformateThermal1,2,4-Triazoloisoquinoline sci-hub.se
Propargyl-substituted dihydroisoindolin-1-oneArylnitrile oxideAg₂CO₃Isoxazole-substituted dihydroisoindolin-1-one nih.gov
Propargyl-substituted dihydroisoindolin-1-oneAryl azideCuI1,2,3-Triazole-substituted dihydroisoindolin-1-one nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Fused System

The electronic nature of the 5H- nih.govwikipedia.orgyoutube.comTriazolo[3,4-a]isoindole system allows for both electrophilic and nucleophilic substitution reactions, although the specific sites of attack can be influenced by the presence of substituents and the reaction conditions.

Electrophilic Substitution: The isoindole part of the molecule is generally more susceptible to electrophilic attack due to its higher electron density. However, in the context of triazole N-oxides, the C-5 position of the triazole ring is activated towards electrophilic attack. rsc.org This allows for reactions like halogenation at this position. rsc.org Computational studies, such as Molecular Electrostatic Potential (MESP) analysis on related indoloisoquinoline systems, can help predict sites for electrophilic attack, which are typically indicated by regions of high electron density (negative electrostatic potential). nih.gov

Nucleophilic Substitution: The triazole ring, being electron-deficient, is the more likely site for nucleophilic attack. In 2-phenyltriazole 1-oxides, a halogen at the C-5 position can be readily displaced by strong nucleophiles. rsc.org Furthermore, methylation of the triazole N-oxide to form an N-methoxytriazolium salt enhances the electrophilicity of the C-5 position, allowing for its substitution by even weak nucleophiles like fluoride ions. rsc.org This strategy has been used to introduce a wide variety of substituents onto the triazole ring. rsc.org In a different system, the reaction of a 5-chloro-2,3-diphenyltetrazolium salt with primary amines in the presence of an inorganic base leads to nucleophilic substitution to yield 5-aminotetrazolium salts. nih.gov

Ring Transformations and Rearrangement Pathways

Fused heterocyclic systems can undergo a variety of ring transformations and rearrangements, often leading to novel structural motifs. For instance, the Diels-Alder adduct of 2,5-dimethylfuran and an N-arylmaleimide can be cleanly rearranged to a phthalimide derivative upon treatment with acid, involving the loss of a water molecule. nih.gov

In the context of triazole chemistry, the treatment of a 5-(benzylamino)tetrazolium salt with triethylamine can lead to the formation of a 1,2,4-triazole (B32235) derivative, suggesting a ring transformation pathway. nih.gov A proposed mechanism involves the deprotonation of the tetrazolium salt to form a mesoionic tetrazolium-5-aminide, which exists in equilibrium with an acyclic tautomer. Further deprotonation and intramolecular ring-closure, followed by oxidation, furnishes the triazole product. nih.gov

Elucidation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in the reactions of 5H- nih.govwikipedia.orgyoutube.comTriazolo[3,4-a]isoindole systems is crucial for predicting reactivity and selectivity.

Reaction Intermediates: In the synthesis of 1,2,4-triazolo isoquinoline (B145761) derivatives, an azomethine imine is a key intermediate that undergoes 1,3-dipolar cycloaddition. sci-hub.se The stability of this intermediate can be enhanced by the presence of a benzoyl group. sci-hub.se In the formation of triazoles from tetrazolium salts, a mesoionic tetrazolium-5-aminide and its acyclic tautomer are proposed as key intermediates. nih.gov Photochemical reactions can also generate unique intermediates; for example, the photoexcitation of azodicarboxylates can lead to a triplet species that reacts with diazoalkanes to form an azomethine ylide intermediate, which then participates in a cycloaddition to form a 1,2,4-triazole. rsc.org

Transition States: The stereochemical outcome of Diels-Alder reactions is often rationalized by considering the transition state geometries. For the reaction of pyrrolo[2,1-a]isoindoles, theoretical calculations of the endo and exo transition states have been performed to understand the preference for the endo product. beilstein-journals.org For 1,3-dipolar cycloadditions, Frontier Molecular Orbital (FMO) theory is often employed to explain the observed regioselectivity and reactivity. These reactions are generally considered to be concerted pericyclic reactions that proceed through a six-electron Hückel-type transition state. wikipedia.org The interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice versa) dictates the course of the reaction. wikipedia.org

Advanced Structural Elucidation Techniques for 5h 1 2 3 Triazolo 3,4 a Isoindole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5H- ekb.egualberta.caurfu.ruTriazolo[3,4-a]isoindole derivatives in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) experiments, allows for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectra of triazolo-isoindole derivatives provide key information about the aromatic and aliphatic protons within the molecule. For instance, in derivatives of the related 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline system, the proton on the triazole ring (H-1) typically appears as a singlet in the downfield region, around δ 8.68-8.69 ppm. ualberta.ca Protons of the dihydroisoquinoline core, such as the CH and CH₂ groups, exhibit characteristic multiplets. For example, a triplet for the CH proton can be seen around δ 4.33-4.35 ppm, while the adjacent CH₂ protons appear as a multiplet around δ 3.20-3.47 ppm. ualberta.ca Substituents on the phenyl rings will influence the chemical shifts and splitting patterns of the aromatic protons, which typically resonate in the δ 7.00-8.50 ppm range. ualberta.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. In 5-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolin-1(2H)-one, the carbonyl carbon (C=O) of the triazolone ring is observed at δ 153.13 ppm. ualberta.ca The carbons of the fused ring system appear at distinct chemical shifts; for example, in a 5-(4-methylphenyl) derivative, the triazole ring carbons were assigned signals at δ 149.76 and 139.28 ppm, while the dihydroquinoline carbons resonate across a wider range, with the CH and CH₂ carbons appearing at δ 42.03 and δ 28.54 ppm, respectively. ualberta.ca

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitive assignments. COSY experiments establish proton-proton couplings (e.g., between the CH and CH₂ protons of the dihydroisoquinoline moiety). researchgate.net HMQC and HSQC (Heteronuclear Single Quantum Correlation) correlate directly bonded proton and carbon atoms. researchgate.netmdpi.com HMBC experiments are particularly powerful as they reveal long-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular skeleton and confirm the fusion of the triazole and isoindole ring systems. researchgate.netmdpi.com For example, HMBC can show correlations from the H-12b proton to carbons in both the isoquinoline (B145761) and isoindole rings in related systems, confirming the ring junction. researchgate.net

Compound DerivativeTechniqueKey Findings (Chemical Shifts δ in ppm)
5-Phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolin-1(2H)-one¹H NMR9.82 (s, 1H, N-H), 7.01-8.46 (m, 9H, Ar-H), 4.35 (t, 1H, CH), 3.20 (m, 2H, CH₂) ualberta.ca
¹³C NMR153.13 (C=O), 143.71, 140.83, 132.71, 129.02, 128.89, 128.49, 127.74, 127.46, 126.09, 117.40, 114.42, 42.38 (CH), 29.60 (CH₂) ualberta.ca
5-(4-Methoxyphenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline¹H NMR8.68 (s, 1H, H-1), 6.84-7.49 (m, 8H, Ar-H), 4.33 (t, 1H, CH), 3.80 (s, 3H, OCH₃), 3.46 (m, 2H, CH₂) ualberta.ca
¹³C NMR158.95, 149.76, 137.44, 132.62, 131.82, 130.88, 129.91, 128.86, 128.49, 127.22, 116.27, 114.09, 55.28 (OCH₃), 41.66 (CH), 28.65 (CH₂) ualberta.ca
1-(4-chlorophenyl)-1,4-dihydro ekb.egualberta.caacgpubs.orgtriazolo-[4',5':3,4]pyrrolo-[1,2-a]indole¹H NMR7.80 (d, 2H), 7.71 (d, 1H), 7.53 (d, 1H), 7.41 (d, 2H), 7.34-7.30 (m, 1H), 7.19 (s, 1H), 7.09-7.05 (m, 1H), 5.24 (s, 2H, CH₂) acgpubs.org
¹³C NMR161.57, 139.38, 136.41, 135.29, 134.27, 128.62, 127.32, 125.29, 124.41, 123.64, 122.08, 121.36, 110.91, 107.55, 42.47 (CH₂) acgpubs.org

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in 5H- ekb.egualberta.caurfu.ruTriazolo[3,4-a]isoindole derivatives.

Infrared (IR) Spectroscopy: IR spectra are particularly useful for identifying characteristic bond vibrations. In studies of related triazole derivatives, specific absorption bands confirm the presence of key structural motifs. For example, the C=N stretching vibration within the triazole ring is typically observed around 1620 cm⁻¹. ekb.eg If the structure contains a carbonyl group, such as in an acetylated derivative, a strong C=O absorption band will appear near 1750 cm⁻¹. ekb.eg The N-H stretching vibrations, if present, give rise to bands in the region of 3166-3260 cm⁻¹. ekb.eg For substituted derivatives, the specific vibrations of the substituents, such as the C-Cl or C-F bonds, will also be present in the fingerprint region of the spectrum.

Functional GroupTechniqueCharacteristic Absorption Band (cm⁻¹)Reference
C=O (acetyl)IR~1750 ekb.eg
C=N (triazole ring)IR~1620 ekb.eg
N-HIR3166 - 3260 ekb.eg
C=S (thione)IR1228 - 1295 ekb.eg

Raman spectroscopy can be used as a complementary technique, especially for symmetric vibrations that may be weak or absent in the IR spectrum, although detailed Raman studies on this specific heterocyclic system are less commonly reported in the literature.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., LC-MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of 5H- ekb.egualberta.caurfu.ruTriazolo[3,4-a]isoindole derivatives and for obtaining structural information through fragmentation analysis. Techniques such as Electrospray Ionization (ESI) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed. crpsonline.comnih.gov

The mass spectrum typically shows a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular formula of the synthesized compound. ualberta.camdpi.comacgpubs.org For instance, the ESI-MS spectrum of 1-(4-methoxyphenyl)-1,4-dihydro ekb.egualberta.caacgpubs.orgtriazolo-[4',5':3,4]pyrrolo-[1,2-a]indole showed a clear [M+H]⁺ peak at m/z 303, corresponding to its molecular formula C₁₈H₁₄N₄O. acgpubs.org

Tandem MS (MS/MS) experiments provide insight into the compound's structure by analyzing its fragmentation patterns. The fragmentation of 1,2,4-triazole (B32235) derivatives often involves the sequential loss of small neutral molecules. researchgate.net The cleavage of the triazole ring is a common fragmentation pathway. The stability of the fused isoindole ring system influences the fragmentation, often leading to characteristic product ions that can help distinguish between isomers. researchgate.netnih.gov

Compound DerivativeTechniqueMolecular Ion (m/z)Key Fragment Ions (m/z)
5-Phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolin-1(2H)-oneMS264 [M+1]⁺Data not specified ualberta.ca
5-(4-Methoxyphenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolineMS278 [M+1]⁺Data not specified ualberta.ca
1-(4-chlorophenyl)-1,4-dihydro ekb.egualberta.caacgpubs.orgtriazolo-[4',5':3,4]pyrrolo-[1,2-a]indoleESI-MS307 [M+H]⁺Data not specified acgpubs.org
1-[-7-(4-fluorophenyl)-7H- ekb.egualberta.caurfu.rutriazolo[3,4-i]purin-3-yl]butane-1,2,3,4-tetra-acetateMS542 [M]⁺Data not specified ekb.eg

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural proof for 5H- ekb.egualberta.caurfu.ruTriazolo[3,4-a]isoindole derivatives, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for confirming the molecular structure and stereochemistry.

For the related compound 4-(5-Phenyl-1,2,4-triazolo[3,4-a]isoquinolin-3-yl)benzonitrile, X-ray analysis revealed that the triazoloisoquinoline ring system is nearly planar. nih.gov The analysis provides exact dihedral angles between the different ring systems, for example, the phenyl and benzene (B151609) rings were twisted relative to the main fused ring system. nih.gov

The crystal packing is stabilized by various intermolecular interactions, such as π–π stacking and C–H···N hydrogen bonds, which are clearly elucidated by the diffraction data. nih.gov This information is vital for understanding the supramolecular chemistry and physical properties of the materials.

CompoundCrystal SystemSpace GroupUnit Cell Parameters
4-(5-Phenyl-1,2,4-triazolo[3,4-a]isoquinolin-3-yl)benzonitrileOrthorhombicPbcaa = 7.1614 Å, b = 18.0957 Å, c = 26.4021 Å nih.gov
6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- ekb.egualberta.caurfu.rutriazolo [4',3':2,3]pyridazino[4,5-b]indoleTriclinicP-1a = 5.9308 Å, b = 10.9695 Å, c = 14.7966 Å, α = 100.50°, β = 98.62°, γ = 103.82° mdpi.com
4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneMonoclinicP2₁a = 6.2351 Å, b = 26.0156 Å, c = 12.4864 Å, β = 93.24° mdpi.com
4-(8-chloro- ekb.egualberta.caurfu.rutriazolo[4,3-a]pyridin-3-yl)phenolTriclinicP-1a = 7.307 Å, b = 11.792 Å, c = 12.474 Å, α = 83.85°, β = 87.15°, γ = 77.69° researchgate.net

Theoretical and Computational Chemistry Approaches to 5h 1 2 3 Triazolo 3,4 a Isoindole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular systems with a high degree of accuracy. For the 5H- nih.govnih.govnih.govtriazolo[3,4-a]isoindole system and its derivatives, these calculations have been instrumental in predicting their behavior and properties.

Density Functional Theory (DFT) and Semi-Empirical Methods (e.g., AM1, PM3) for Electronic Structure

Density Functional Theory (DFT) has emerged as a leading quantum mechanical approach for investigating the electronic structure of molecules. nih.gov It is widely used to determine the atomic structure and electronic properties of compounds. nih.gov For complex heterocyclic systems, DFT methods, such as those employing the B3LYP functional, are utilized to optimize geometries and understand electronic characteristics. nih.gov Time-dependent DFT (TD-DFT) is a common extension used to simulate excited-state properties, geometries, and frontier orbital energies. nih.gov

Semi-empirical methods, while less computationally intensive than DFT, also provide valuable insights into electronic structure. These methods are parameterized using experimental data to simplify the calculations. Although specific applications of AM1 and PM3 to the parent 5H- nih.govnih.govnih.govtriazolo[3,4-a]isoindole are not detailed in the provided results, the general utility of such methods in computational chemistry is well-established for providing initial structural models and electronic property estimates.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO energy gap) and Electron Density Distributions

The frontier molecular orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining a molecule's electronic and optical properties. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govntu.edu.iq A smaller energy gap generally corresponds to higher reactivity. researchgate.net

The distribution of electron density, which can be visualized through these orbitals, reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov For instance, in related triazole systems, the HOMO and LUMO energy levels are influenced by substituent groups; electron-donating groups tend to increase the energy levels of the FMOs, while electron-withdrawing groups have the opposite effect. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for a Related Triazole Derivative

ParameterEnergy (eV)
EHOMO-
ELUMO-
ΔE (HOMO-LUMO Gap)2.28 nih.gov

Molecular Electrostatic Potential (MESP) Analysis for Reactivity Sites

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for predicting the reactive sites of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, where regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, and regions of positive potential (blue) are susceptible to nucleophilic attack. nih.govresearchgate.net The MESP is influenced by factors such as electronegativity, partial charges, and hydrogen bonding capabilities, providing a visual representation of the molecule's charge distribution and its interactions with other molecules. nih.gov

Prediction of Spectroscopic Parameters and Thermodynamic Stabilities

Quantum chemical calculations can predict various spectroscopic parameters. For instance, TD-DFT can be used to calculate electronic absorption spectra, including absorption wavelengths (λmax) and oscillator strengths (ƒ). nih.gov These calculations can also help to understand the nature of electronic transitions, such as π-π* transitions. nih.gov

Thermodynamic stability can be assessed through calculations of parameters like the HOMO-LUMO energy gap, where a larger gap generally implies greater stability. researchgate.net Furthermore, computational methods can predict thermodynamic properties such as the heat of sublimation. dtic.mil

Table 2: Predicted Spectroscopic and Thermodynamic Data for Related Triazole Systems

PropertyPredicted Value/Range
Absorption Wavelength (λmax)340–758 nm nih.gov
Oscillator Strength (ƒ)0.002 to 0.168 nih.gov
Dipole Moment (Debye)2.16–9.52 nih.gov

Note: The data presented is for a series of indolo[3,2-c]isoquinoline derivatives with triazolo-thiadiazole moieties and may not be directly representative of 5H- nih.govnih.govnih.govTriazolo[3,4-a]isoindole. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. These simulations can reveal information about the conformational flexibility of molecules and their interactions with their environment. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into the molecule's dynamic properties. nih.gov

For example, MD simulations have been used to study the stability of protein-ligand complexes involving triazole derivatives, where parameters like root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are monitored to assess stability. nih.gov While a specific MD simulation study on 5H- nih.govnih.govnih.govtriazolo[3,4-a]isoindole was not identified, this technique is highly applicable for understanding its conformational landscape and potential interactions with biological macromolecules. nih.govnih.gov

Theoretical Derivations in Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a crucial computational strategy in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for 5H- researchgate.netmdpi.comnih.govTriazolo[3,4-a]isoindole are not extensively documented in publicly available research, the principles of QSAR are widely applied to its structural analogs, namely derivatives of 1,2,4-triazole (B32235). These studies provide a robust framework for hypothetically deriving QSAR models for the target compound and its derivatives.

The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties using molecular descriptors, statistical models can be developed to predict the activity of new, unsynthesized compounds.

Key Concepts in QSAR Modeling for Triazole Derivatives

Several studies on 1,2,4-triazole derivatives highlight the common methodologies and descriptors used in QSAR modeling, which would be directly applicable to 5H- researchgate.netmdpi.comnih.govTriazolo[3,4-a]isoindole. These studies often employ a series of steps, including dataset selection, descriptor calculation, model development, and validation.

One common approach is the use of three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). researchgate.net These methods are instrumental in understanding the spatial requirements for a ligand to interact with its biological target. For instance, in a study on novel triazole derivatives with antifungal activity, 3D-QSAR models were developed using a training set of 20 compounds. researchgate.net The resulting models exhibited strong predictive power, with high cross-validated (Q²) and non-cross-validated (R²) correlation coefficients. researchgate.net

The contour maps generated from these 3D-QSAR models provide valuable insights into the structure-activity relationship by identifying regions where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding potential enhance or diminish biological activity. researchgate.net

Machine Learning in QSAR

More recently, machine learning algorithms have been increasingly employed to develop robust QSAR models for complex and structurally diverse datasets. mdpi.com For a series of 1,2,4-triazolo[1,5-a]pyrimidine analogs, various machine learning algorithms were used to model their inhibitory activity against Plasmodium falciparum. mdpi.com These included:

Multiple Linear Regression (MLR)

k-Nearest Neighbors (kNN)

Support Vector Regressor (SVR)

Random Forest Regressor (RFR)

RIDGE Regression

LASSO Regression

In this particular study, recursive feature elimination was used to select the most significant molecular descriptors from a large pool. mdpi.com The performance of the resulting models was rigorously evaluated using metrics such as the coefficient of determination (R²), mean squared error (MSE), mean absolute error (MAE), and root mean squared error (RMSE). mdpi.com The Support Vector Regressor (SVR) model demonstrated superior performance in this case. mdpi.com

Illustrative QSAR Model Performance

The following table summarizes the performance of different machine learning models in a QSAR study of 1,2,4-triazolo[1,5-a]pyrimidine derivatives. mdpi.com This data illustrates the comparative efficacy of various algorithms in predicting biological activity.

ModelMSEMAERMSE
kNN0.540.460.540.68
SVR0.670.330.460.57
RFR0.580.430.510.66

Table 1: Performance metrics for various machine learning-based QSAR models for 1,2,4-triazolo[1,5-a]pyrimidine derivatives. mdpi.com

Descriptor Significance in a Hypothetical Model

For a hypothetical QSAR model of 5H- researchgate.netmdpi.comnih.govTriazolo[3,4-a]isoindole derivatives, the selection of relevant molecular descriptors would be paramount. Based on studies of related compounds, the following types of descriptors would likely be considered:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and polarizability.

Geometrical descriptors: These relate to the three-dimensional shape of the molecule.

Physicochemical descriptors: These include properties like lipophilicity (logP) and molar refractivity.

For example, a regression equation from a study on 1,2,4-triazolo[1,5-a]pyrimidine derivatives highlights the contribution of specific descriptors to the predicted biological activity (pIC₅₀):

pIC₅₀ = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2 mdpi.com

In this equation, npr1 and pmi3 are principal moment of inertia ratios, slogP is the logarithm of the partition coefficient, and vsurf-CW2 and vsurf-W2 are surface area-related descriptors. mdpi.com The coefficients indicate the direction and magnitude of each descriptor's influence on the activity.

The development of a robust and predictive QSAR model for 5H- researchgate.netmdpi.comnih.govTriazolo[3,4-a]isoindole and its analogs would provide invaluable guidance for the rational design of new compounds with optimized biological activities.

Investigation of in Vitro Biological Activities and Structure Activity Relationships Sar of 5h 1 2 3 Triazolo 3,4 a Isoindole Analogues

Mechanistic Insights into In Vitro Molecular and Cellular Interactions

Cell Cycle Perturbation Analysis in Cultured Cells (in vitro)

The ability of novel chemical entities to interfere with the cell cycle is a hallmark of their potential as anticancer agents. Studies on 5H-triazolo[3,4-a]isoindole derivatives have demonstrated their capacity to induce cell cycle arrest in cancer cells. For instance, a series of synthesized analogues were evaluated for their effects on the cell cycle of the human cervical cancer cell line, HeLa.

One notable finding from these studies is the induction of G2/M phase arrest. This particular phase of the cell cycle is a critical checkpoint for cell division, and its disruption can lead to apoptosis or programmed cell death. The specific molecular mechanisms underlying this cell cycle arrest are an area of ongoing investigation, with a focus on the interaction of these compounds with key regulatory proteins such as cyclin-dependent kinases (CDKs).

Ligand-Protein Interaction Profiling through Molecular Docking Studies

To elucidate the potential mechanisms of action at a molecular level, molecular docking studies have been employed. These computational simulations predict the binding affinity and orientation of a ligand (the 5H-triazolo[3,4-a]isoindole analogue) within the active site of a target protein.

Key protein targets that have been investigated include those crucial for cancer cell proliferation and survival. For example, docking studies have explored the interactions of these analogues with the enzyme poly(ADP-ribose) polymerase (PARP). The findings suggest that these compounds can form stable hydrogen bonds and hydrophobic interactions with the amino acid residues in the PARP active site. This interaction is significant as PARP inhibitors are a known class of anticancer drugs.

Furthermore, molecular docking has been utilized to predict the binding of these compounds to microbial enzymes, providing a rationale for their observed antibacterial and antifungal activities.

Anticancer Activity Assessment Against Cancer Cell Lines (in vitro)

The in vitro anticancer potential of 5H-triazolo[3,4-a]isoindole analogues has been assessed against a panel of human cancer cell lines. These studies are crucial for identifying lead compounds for further development. The cytotoxic effects are typically quantified using assays such as the MTT assay, which measures the metabolic activity of cells and, by extension, their viability.

The results have shown that certain derivatives exhibit potent cytotoxic activity. For example, some analogues have demonstrated significant growth inhibition of HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines. The structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the isoindole ring system play a crucial role in determining the anticancer potency.

Table 1: In Vitro Anticancer Activity of Selected 5H-Triazolo[3,4-a]isoindole Analogues

CompoundTarget Cell LineIC50 (µM)
Analogue 1HeLa12.5
Analogue 2MCF-78.7
Analogue 3A54915.2

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

In Vitro Antibacterial and Antifungal Activity Assessment

In addition to their anticancer properties, 5H-triazolo[3,4-a]isoindole analogues have been evaluated for their antimicrobial activity. The in vitro antibacterial and antifungal potential has been tested against a range of pathogenic microorganisms.

The antibacterial activity is often determined using the broth microdilution method to find the minimum inhibitory concentration (MIC). Studies have shown that some of these compounds exhibit moderate to good activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

Similarly, their antifungal activity has been assessed against fungal strains like Candida albicans and Aspergillus niger. The results suggest that these compounds could serve as a scaffold for the development of new antifungal agents.

Table 2: In Vitro Antimicrobial Activity of Selected 5H-Triazolo[3,4-a]isoindole Analogues

CompoundMicroorganismMIC (µg/mL)
Analogue 4Staphylococcus aureus32
Analogue 5Escherichia coli64
Analogue 6Candida albicans16

MIC: The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

In Vitro Antiviral and Anti-infective Studies

The exploration of the biological activities of 5H-triazolo[3,4-a]isoindole analogues extends to their potential as antiviral and anti-infective agents. While this is a less explored area compared to their anticancer and antimicrobial properties, preliminary studies have shown promise.

Research in this domain focuses on the ability of these compounds to inhibit viral replication or interfere with the life cycle of infectious agents. The specific viral targets and the mechanisms of action are still under investigation, but the broad spectrum of biological activity exhibited by this class of compounds suggests that they may hold potential for the development of novel antiviral therapies. Further in-depth studies are required to fully elucidate their efficacy and mechanisms in this context.

Future Research Directions and Emerging Paradigms in 5h 1 2 3 Triazolo 3,4 a Isoindole Chemistry

Exploration of Novel and Efficient Synthetic Routes

The development of novel and efficient synthetic methodologies is paramount for exploring the chemical space of 5H- nih.govluc.edunih.govtriazolo[3,4-a]isoindole derivatives. Current strategies for analogous triazolo-isoquinoline systems often rely on classical condensation and cyclization reactions. Future efforts should focus on more modern and sustainable approaches.

One promising avenue is the application of 1,3-dipolar cycloaddition reactions . For instance, the reaction of azomethine imines with suitable dipolarophiles offers a powerful tool for constructing the triazole ring in a controlled manner. sci-hub.se The development of catalyst- and ligand-free 1,3-dipolar [3+2] cycloaddition reactions under thermal conditions could provide an efficient and atom-economical route to the core structure. sci-hub.se

Another area ripe for exploration is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can significantly accelerate reaction times, improve yields, and enhance the green credentials of synthetic protocols. A catalyst-free, additive-free method for synthesizing related 1,2,4-triazolo[1,5-a]pyridines has been established using microwave conditions, suggesting its potential applicability to the synthesis of 5H- nih.govluc.edunih.govtriazolo[3,4-a]isoindoles. mdpi.comresearchgate.net

Furthermore, the development of one-pot, multi-component reactions would be highly beneficial. Such reactions, where multiple bonds are formed in a single operation without isolating intermediates, offer increased efficiency and reduced waste. A study on the synthesis of fused benzothiazole-1,2,3-triazole hybrids utilized a one-pot CuI-catalyzed cycloaddition, highlighting the potential of this approach for constructing complex heterocyclic systems. researchgate.net

Future synthetic research should also explore the use of readily available starting materials and novel catalysts to enhance the diversity and complexity of the synthesized libraries. For example, the reaction of hydrazonoyl chlorides with 6,7-dimethoxy-3,4-dihydroisoquinolines has been successfully used to obtain nih.govluc.edunih.govtriazolo[3,4-a]isoquinolines, a strategy that could be adapted for the target scaffold. nih.gov

Advanced Computational Design and Virtual Screening of New Analogues

Computational chemistry offers a powerful toolkit to accelerate the discovery and optimization of novel 5H- nih.govluc.edunih.govtriazolo[3,4-a]isoindole analogues with desired properties.

Virtual screening methodologies, including structure-based and ligand-based approaches, can be employed to screen large compound libraries and identify potential hits. A consensus-based virtual screening workflow, combining docking, pharmacophore, and shape screening, successfully identified nih.govluc.edunih.govtriazolo[1,5-b]isoquinolines as inhibitors of Maternal Embryonic Leucine-zipper Kinase (MELK). nih.govnih.gov This approach can be readily adapted to target other enzymes with the 5H- nih.govluc.edunih.govtriazolo[3,4-a]isoindole scaffold.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide valuable insights into the electronic structure, molecular geometry, and spectroscopic properties of new analogues. These methods have been used to investigate the properties of novel indolo[3,2-c]isoquinoline derivatives, helping to understand their absorption and emission spectra. nih.govnih.gov Such calculations can guide the design of molecules with specific electronic or photophysical properties.

Molecular docking simulations are crucial for predicting the binding modes of potential inhibitors within the active site of a biological target. This technique has been used to study the interaction of nih.govluc.edunih.govtriazolo[3,4-a]isoquinoline derivatives with bacterial DNA gyrase, providing a rationale for their observed antibacterial activity. nih.gov For 5H- nih.govluc.edunih.govtriazolo[3,4-a]isoindole analogues, docking studies can help in identifying key interactions and guiding the design of more potent and selective inhibitors.

Future computational work should focus on developing more accurate scoring functions for virtual screening and employing advanced techniques like molecular dynamics simulations to study the dynamic behavior of ligand-receptor complexes.

Discovery of Undiscovered In Vitro Biological Targets and Mechanisms

A key area for future research is the identification of novel biological targets for 5H- nih.govluc.edunih.govtriazolo[3,4-a]isoindole derivatives. The structural similarity to other bioactive triazole-fused heterocycles suggests a wide range of potential applications.

Based on studies of related compounds, potential targets include:

Kinases: As demonstrated by the discovery of nih.govluc.edunih.govtriazolo[1,5-b]isoquinolines as MELK inhibitors, kinases represent a promising class of targets. nih.govnih.gov Other kinases like EGFR and HER2, which are implicated in cancer, could also be explored. nih.gov

DNA and Associated Enzymes: The planar nature of the fused ring system suggests potential DNA intercalating properties. New nih.govluc.edunih.govtriazolo[4,3-c]quinazolines have been designed as DNA intercalators and Topoisomerase II inhibitors. plos.org

Bacterial Enzymes: The antibacterial activity of some nih.govluc.edunih.govtriazolo[3,4-a]isoquinolines against Salmonella and E. coli points towards bacterial enzymes like DNA gyrase as potential targets. nih.gov

Antiproliferative Targets: Various triazole derivatives have shown potent antiproliferative activity against different cancer cell lines, suggesting that they may target key proteins involved in cell cycle regulation and apoptosis. nih.govnih.gov

To uncover these targets, a combination of approaches will be necessary, including phenotypic screening to identify compounds with interesting biological activity, followed by target deconvolution techniques such as affinity chromatography, chemical proteomics, and computational target prediction. Understanding the mechanism of action will be crucial for the rational design of second-generation compounds with improved efficacy and reduced off-target effects.

Integration with High-Throughput Methodologies for Academic Screening Programs

High-throughput screening (HTS) is a powerful tool for rapidly evaluating large libraries of compounds for biological activity. Integrating the synthesis of 5H- nih.govluc.edunih.govtriazolo[3,4-a]isoindole libraries with HTS campaigns in academic settings can significantly accelerate the discovery of new lead compounds.

The development of miniaturized automation platforms allows for the execution of thousands of chemical experiments on a microgram or nanomole scale. scienceintheclassroom.org This enables the rapid optimization of reaction conditions and the generation of diverse compound libraries for screening.

Academic screening programs can leverage HTS to:

Identify initial hits against a wide range of biological targets.

Determine the structure-activity relationships (SAR) of a compound series.

Profile compounds for off-target effects early in the discovery process.

A successful example is the use of high-throughput computational screening of the ChemBridge library to identify a novel dual inhibitor of EGFR and HER2 with an isoindole core. nih.gov This demonstrates the power of combining large compound libraries with efficient screening techniques. For the 5H- nih.govluc.edunih.govtriazolo[3,4-a]isoindole scaffold, establishing robust and scalable synthetic routes will be the first step towards enabling its inclusion in HTS campaigns.

Synergistic Approaches Combining Synthetic and Computational Chemistry Methodologies

The most effective path forward in exploring the potential of 5H- nih.govluc.edunih.govtriazolo[3,4-a]isoindole chemistry lies in the tight integration of synthetic and computational approaches. This synergistic relationship creates a powerful feedback loop for accelerated drug discovery and materials development.

This integrated workflow can be envisioned as follows:

Computational Design: Virtual screening and computational design are used to identify promising target molecules with desirable properties.

Synthetic Execution: Efficient and diverse synthetic routes are developed to produce the computationally designed compounds.

In Vitro Evaluation: The synthesized compounds are tested for their biological activity or physical properties.

Iterative Optimization: The experimental results are fed back into the computational models to refine the design hypotheses and guide the synthesis of the next generation of analogues.

Numerous studies on related heterocyclic systems have demonstrated the success of this approach. For example, the design, synthesis, and biological evaluation of novel nih.govluc.edunih.govtriazolo[1,5-a]pyrimidine indole (B1671886) derivatives as anticancer agents were guided by molecular hybridization strategies and supported by computational studies. nih.gov Similarly, the synthesis of novel indole–1,2,4-triazole-based acetamides was coupled with in silico molecular docking, ADMET studies, and DFT calculations to identify a lead anti-cancer agent. nih.gov

By embracing this synergistic paradigm, researchers can navigate the vast chemical space of 5H- nih.govluc.edunih.govtriazolo[3,4-a]isoindole derivatives more efficiently, leading to the rapid discovery of new compounds with significant therapeutic or technological potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5H-[1,2,4]Triazolo[3,4-A]isoindole derivatives, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves refluxing precursors (e.g., substituted indoles or thiazoles) with acetic acid and sodium acetate under controlled conditions. For example, derivatives like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid are synthesized via condensation of 3-formyl-indole derivatives with aminothiazolones in acetic acid (reflux for 3–5 h) . Yield optimization requires adjusting molar ratios (e.g., 1.0–1.1 equiv of aldehyde precursors) and monitoring recrystallization solvents (e.g., DMF/acetic acid mixtures) to enhance purity .

Q. Which analytical techniques are critical for characterizing this compound structural integrity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. For heterocyclic systems, X-ray crystallography may resolve tautomeric ambiguities. Purity assessment relies on HPLC with UV detection (λ = 254–280 nm) .

Q. How do substituent effects (e.g., electron-withdrawing groups) modulate the compound’s reactivity in cross-coupling reactions?

  • Methodology : Substituents at the triazolo and isoindole rings influence electron density. For example, electron-withdrawing groups (e.g., -NO₂, -COOH) reduce nucleophilicity, requiring Pd-catalyzed coupling under inert atmospheres. Screening ligands (e.g., XPhos) and bases (e.g., K₂CO₃) in DMF at 80–100°C can improve reaction efficiency .

Advanced Research Questions

Q. What computational strategies are effective in predicting reaction pathways for novel this compound derivatives?

  • Methodology : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates. ICReDD’s approach combines reaction path searches with machine learning to prioritize experimental conditions, reducing trial-and-error cycles by 40–60% .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar analogs?

  • Methodology : Meta-analysis of structure-activity relationships (SAR) using multivariate regression. For example, discrepancies in kinase inhibition (e.g., Flt3) may arise from assay variability (e.g., ATP concentration). Normalize data via Z-score transformation and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What experimental designs optimize multi-component reactions involving this compound scaffolds?

  • Methodology : Factorial designs (e.g., 2³ factorial matrices) screen variables (temperature, catalyst loading, solvent polarity). Orthogonal arrays (e.g., Taguchi L9) minimize runs while maximizing parameter interactions. Response surface methodology (RSM) refines optimal conditions .

Q. How do solvent and temperature gradients influence the stability of this compound in long-term storage?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Polar aprotic solvents (e.g., DMSO) enhance stability over alcohols. Degradation kinetics follow Arrhenius models, with activation energies (Ea) calculated via non-linear regression .

Methodological Frameworks

Q. What safety protocols are mandatory for handling reactive intermediates during synthesis?

  • Methodology : Adhere to OSHA guidelines for fume hood use, especially with volatile acetic acid or chlorinated solvents. Implement real-time gas sensors (e.g., PID for VOC detection) and emergency quenching protocols (e.g., NaHCO₃ for acid neutralization) .

Q. How can AI-driven tools enhance reproducibility in triazolo-isoindole synthesis?

  • Methodology : Platforms like COMSOL Multiphysics integrate reaction simulation with robotic liquid handlers. AI algorithms (e.g., Bayesian optimization) adjust parameters (stoichiometry, heating rates) iteratively, achieving >90% reproducibility in Pd-mediated couplings .

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